Ethyl 1,3-benzodioxole-5-propionate
Description
Contextualization within 1,3-Benzodioxole (B145889) Chemistry
Ethyl 1,3-benzodioxole-5-propionate belongs to the 1,3-benzodioxole family of compounds, also known as methylenedioxyphenyl derivatives. chemicalbook.com This class is characterized by a benzene (B151609) ring fused to a five-membered dioxole ring, a structure that is a key feature in many naturally occurring and synthetic molecules. chemicalbook.comchemicalbook.com The 1,3-benzodioxole moiety is present in well-known natural products such as safrole, found in sassafras oil, and piperine, a component of black pepper. nih.govgoogle.com
The fundamental 1,3-benzodioxole structure is typically synthesized from catechol. chemicalbook.com Its derivatives are noted for a wide spectrum of biological activities, which has made them a subject of sustained interest in medicinal chemistry and agrochemistry. nih.gov The electron-rich nature of the benzodioxole ring system facilitates various chemical reactions, making it a versatile building block for more complex molecular architectures. chemicalbook.comchemicalbook.com Compounds in this family have been investigated for uses ranging from insecticide synergists to components of pharmaceuticals. chemicalbook.com
Overview of Research Significance in Organic Synthesis and Chemical Biology
The 1,3-benzodioxole scaffold, and by extension its derivatives like this compound, represents an important structural motif in both organic synthesis and chemical biology. As a building block, it provides a rigid framework that can be chemically modified to create diverse libraries of compounds for biological screening. chemicalbook.comsciencemadness.org
In the realm of chemical biology , 1,3-benzodioxole derivatives have been explored for a multitude of therapeutic applications. They are integral to the structure of some clinical antitumor agents and have shown cytotoxic activity against various cancer cell lines. chemicalbook.comnih.gov Research has demonstrated that conjugating 1,3-benzodioxole derivatives with other active agents, such as arsenicals, can improve the anti-tumor efficiency and pharmacokinetic profile of the drugs. mdpi.com Furthermore, certain derivatives have been designed as auxin receptor agonists to promote root growth in plants, highlighting their potential in agriculture. frontiersin.org The fluorinated version of the benzodioxole ring is a key component in modern pharmaceuticals like Lumacaftor and Tezacaftor, which function by correcting protein folding defects. enamine.net
In organic synthesis , the 1,3-benzodioxole unit is used as a precursor for a variety of complex molecules. chemicalbook.com Its utility has been demonstrated in the synthesis of fluorescent dyes and as a co-initiator in the polymerization of dental resins. chemicalbook.com The synthesis of this compound itself is an example of a fundamental organic reaction. It is typically prepared from its corresponding carboxylic acid, 1,3-benzodioxole-5-propanoic acid, through Fischer esterification. This classic acid-catalyzed reaction involves treating the carboxylic acid with an alcohol (in this case, ethanol) to form the ethyl ester. masterorganicchemistry.com This transformation underscores the role of such compounds as intermediates that can be readily prepared and used for further synthetic diversification.
Detailed Research Findings
The primary research finding related to this compound is its synthesis from 1,3-benzodioxole-5-propanoic acid. This reaction is a straightforward application of the Fischer esterification, a cornerstone of organic chemistry.
Synthesis via Fischer Esterification: The most common and direct method for preparing this compound is the Fischer esterification of 1,3-benzodioxole-5-propanoic acid. The process involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The mechanism proceeds in several equilibrium steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the hydroxyl oxygen of ethanol on the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the new oxonium ion to one of the hydroxyl groups.
Elimination of water as a leaving group, reforming the carbonyl double bond and creating a protonated ester.
Deprotonation of the ester by a base (such as water or another molecule of ethanol) to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com
The use of excess ethanol helps to shift the equilibrium towards the formation of the ester product.
Properties of this compound
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
CAS No. |
7116-48-5 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C12H14O4/c1-2-14-12(13)6-4-9-3-5-10-11(7-9)16-8-15-10/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
SHFDGDJEJOHKSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)OCO2 |
Other CAS No. |
7116-48-5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ethyl 1,3 Benzodioxole 5 Propionate
Diverse Synthetic Routes for the 1,3-Benzodioxole (B145889) Core Structure
The 1,3-benzodioxole ring system, a key structural motif in many natural products and synthetic compounds, can be assembled through various synthetic strategies. hep.com.cn This heterocyclic moiety is characterized by a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.com
Catechol-Based Synthesis Strategies
A primary and widely employed method for synthesizing the 1,3-benzodioxole core involves the use of catechol as a starting material. chemicalbook.comguidechem.com This approach typically entails the condensation of catechol with a suitable one-carbon synthon, which forms the methylene (B1212753) bridge of the dioxole ring.
Common reagents for this transformation include methylene chloride and methanol (B129727) in the presence of an acid catalyst. chemicalbook.comguidechem.com For instance, the reaction of catechol with methylene chloride can be facilitated by a phase transfer catalyst or conducted under high pressure. guidechem.com Another approach involves the acid-catalyzed condensation of catechol with aldehydes or ketones. hep.com.cngoogle.com Various acid catalysts have been explored for this purpose, including phosphorus pentoxide, p-toluenesulfonic acid, and trimethylsilyl (B98337) chloride. hep.com.cn The reaction conditions, such as temperature and the choice of catalyst, are crucial for achieving high yields and purity. chemicalbook.com
A specific example involves the reaction of catechol and methylene chloride in dimethyl sulfoxide (B87167) (DMSO) with sodium hydroxide, where the temperature is controlled to minimize solvent decomposition. guidechem.com Another documented method involves heating catechol with dichloromethane (B109758) and sodium hydroxide, leading to the formation of 1,2-methylenedioxybenzene (1,3-benzodioxole). youtube.com
Microwave-Assisted Synthetic Approaches to 1,3-Benzodioxoles
To enhance reaction efficiency and align with the principles of green chemistry, microwave-assisted synthesis has emerged as a powerful tool for preparing 1,3-benzodioxole derivatives. tandfonline.comtandfonline.comepa.gov This technique often leads to significantly reduced reaction times, improved yields, and simpler work-up procedures compared to conventional heating methods. tandfonline.comresearchgate.net
One notable microwave-assisted method involves the reaction of catechol with benzoic acid derivatives in the presence of polyphosphoric acid, which acts as both a catalyst and a solvent. tandfonline.comtandfonline.comresearchgate.net This approach avoids the need for additional toxic organic solvents. tandfonline.comtandfonline.com The reaction is believed to proceed through the protonation of the benzoic acid by polyphosphoric acid, followed by nucleophilic attack by catechol and subsequent cyclization to form the 1,3-benzodioxole ring. tandfonline.comresearchgate.net Research has shown that a diverse library of 2-substituted and 2,2-disubstituted 1,3-benzodioxoles can be efficiently prepared using controlled microwave heating. researchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Phenyl-Substituted Benzodioxoles
| Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional | Montmorillonite KSF or K-10 / Toluene (B28343) | Long | - | tandfonline.com |
| Conventional | HY Zeolite | 5 hours | >50 | hep.com.cn |
| Microwave | Polyphosphoric Acid | 30-120 sec | 60-85 | tandfonline.comtandfonline.com |
| Microwave | - | 90-120 min | 87-96 | researchgate.net |
Multi-Step Reaction Sequences for Substituted 1,3-Benzodioxole Derivatives
The synthesis of substituted 1,3-benzodioxole derivatives often requires multi-step reaction sequences to introduce specific functional groups onto the aromatic ring or at the 2-position of the dioxole ring. These sequences allow for the creation of a wide array of complex molecules with tailored properties. researchgate.netresearchgate.net
For example, starting from (6-bromobenzo[d] guidechem.comtandfonline.comdioxol-5-yl)methanol, a series of transformations including Appel reaction, nucleophilic substitution with sodium azide, and a Huisgen 1,3-dipolar cycloaddition can be employed to introduce a triazole ring. researchgate.net Subsequent Suzuki-Miyaura coupling reactions can then be used to append various aryl or heteroaryl groups, demonstrating the versatility of this multi-step approach for generating diverse derivatives. researchgate.net Another example involves the synthesis of benzodioxole aryl acetate (B1210297) and acetic acid derivatives starting from 3,4-(methylenedioxy)phenylacetic acid, which is first esterified and then subjected to reactions to build more complex structures. nih.gov The introduction of different substituents, such as electron-withdrawing or electron-donating groups, can be achieved through these carefully designed synthetic pathways. nih.gov
Stereoselective Synthesis of Related Benzodioxole Derivatives
Achieving stereoselectivity in the synthesis of chiral molecules containing the 1,3-benzodioxole moiety is a significant challenge in organic synthesis. While specific methods for the stereoselective synthesis of Ethyl 1,3-benzodioxole-5-propionate are not extensively detailed, principles from related syntheses can be applied.
For instance, the development of asymmetric cycloaddition reactions offers a pathway to enantiomerically enriched products. An iridium-catalyzed asymmetric formal [3 + 2] cycloaddition between carboxylic acids and vinylcyclopropanes has been reported for accessing highly enantioenriched tetrahydrofurans. acs.org This type of methodology, which utilizes chiral ligands to control the stereochemical outcome, highlights a potential strategy for creating chiral centers in proximity to a benzodioxole ring. The synthesis of complex natural products and drugs containing the benzodioxole unit, such as stiripentol, often involves stereocontrolled steps to establish the desired spatial arrangement of atoms. nih.govenamine.net
Transition-Metal Catalyzed Methodologies in Benzodioxole Synthesis
Transition-metal catalysis plays a crucial role in modern organic synthesis, enabling the efficient construction of complex molecular architectures, including those containing the 1,3-benzodioxole ring system. nih.gov Palladium and copper catalysts, for example, are utilized in various cyclization and coupling reactions. nih.gov
The Suzuki-Miyaura coupling reaction, catalyzed by palladium complexes, is a powerful tool for forming carbon-carbon bonds. This reaction has been successfully employed in the final steps of multi-step syntheses to attach a wide range of substituents to the benzodioxole core. researchgate.net Transition-metal-catalyzed cycloaddition reactions of zwitterionic intermediates are also valuable for constructing N-heterocyclic compounds fused to or containing the benzodioxole structure. nih.gov Furthermore, transition-metal-free methods are also being developed, such as a base-mediated synthesis of dibenzo[b,f]oxepins from 2-halobenzaldehydes and (2-hydroxyphenyl)acetonitriles. nih.gov
Synthesis of the Propionate (B1217596) Side Chain and Esterification Methods
The synthesis of this compound requires the formation of an ethyl propionate side chain attached to the 5-position of the benzodioxole ring. This typically involves creating a three-carbon chain and subsequent esterification.
The synthesis of related benzodioxole acetic acid derivatives has been described, which can serve as precursors. nih.gov For example, 3,4-(methylenedioxy)phenylacetic acid can be esterified to its methyl ester. nih.gov To form the propionate, a homologation sequence would be necessary to extend the acetic acid side chain by one carbon.
The final step in the synthesis is the esterification of the corresponding carboxylic acid. Fischer esterification is a classic and widely used method for this transformation. youtube.com This reaction involves treating the carboxylic acid (in this case, 1,3-benzodioxole-5-propionic acid) with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com The reaction is typically heated under reflux to drive the equilibrium towards the formation of the ethyl ester and water. youtube.com
Alternatively, direct esterification methods from commercially available precursors can be employed. For example, 1,3-Benzodioxole-5-carboxylic acid ethyl ester can be synthesized from piperonylic acid and ethanol. chemicalbook.com The synthesis of ethyl propionate itself from propionic acid and ethanol has been studied extensively, with various catalysts and reaction conditions being investigated to maximize the conversion and yield. chemicalbook.comresearchgate.net
Table 2: Reagents and Products in the Synthesis of this compound and Intermediates
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Catechol | Methylene chloride, Sodium hydroxide, DMSO | 1,3-Benzodioxole | guidechem.com |
| Catechol | Benzoic acid derivatives, Polyphosphoric acid, Microwave | 2-Phenyl-substituted 1,3-benzodioxoles | tandfonline.comtandfonline.com |
| 3,4-(Methylenedioxy)phenylacetic acid | Methanol, Oxalyl chloride | Methyl 3,4-(methylenedioxy)phenylacetate | nih.gov |
| Piperonylic acid | Oxalyl chloride, Ethanol, Triethylamine (B128534) | 1,3-Benzodioxole-5-carboxylic acid ethyl ester | chemicalbook.com |
| Propionic acid | Ethanol, Sulfuric acid | Ethyl propionate | youtube.com |
| Propionic acid | Ethanol, Dowex 50W×2 hydrogen form resin | Ethyl propionate | chemicalbook.com |
Advanced Synthetic Strategies for this compound and Analogues
The synthesis of this compound and its analogues often involves multi-step processes that begin with precursors like 1,3-benzodioxole. One common route to a related compound, 1,3-benzodioxole-5-carboxylic acid ethyl ester, involves the reaction of piperonylic acid with ethanol. chemicalbook.com More complex strategies focus on creating stereochemically specific derivatives. For instance, an advanced synthesis for (S)-α-methyl-1,3-benzodioxole-5-ethanol, a chiral intermediate, utilizes a biocatalyzed reduction step. This method employs enzymes, such as yeasts from the Zygosaccharomyces group, to achieve high enantiomeric enrichment. google.com This intermediate can then undergo further reactions, such as the Pictet-Spengler reaction with reagents like p-nitrobenzaldehyde, to form more complex molecular scaffolds. google.com
Another approach involves the esterification of 3-(1,3-benzodioxol-5-yl)propionic acid. While specific details for the direct synthesis of the title compound are not extensively documented in the provided results, a general method for esterification can be inferred. For example, the synthesis of a similar ester, 1,3-benzodioxole-5-carboxylic acid ethyl ester, is achieved by treating the corresponding carboxylic acid with oxalyl chloride to form the acid chloride, which is then reacted with ethanol in the presence of a base like triethylamine. chemicalbook.com This standard chemical transformation highlights a plausible pathway for the synthesis of this compound from its carboxylic acid precursor.
| Starting Material | Reagents | Product | Key Features |
| Piperonylic acid | Ethanol | 1,3-Benzodioxole-5-carboxylic acid ethyl ester | Esterification |
| 1,2-Methylenedioxybenzene derivative | Zygosaccharomyces yeast | (S)-α-Methyl-1,3-benzodioxole-5-ethanol | Biocatalyzed, stereoselective reduction |
| (S)-α-Methyl-1,3-benzodioxole-5-ethanol | p-Nitrobenzaldehyde, conc. HCl | 7,8-dihydro-7-methyl-5-(4-nitrophenyl)-5H-1,3-dioxolo-benzo[b]pyran | Pictet-Spengler reaction |
| 1,3-Benzodioxole-5-carboxylic acid | Oxalyl chloride, Ethanol, Triethylamine | 1,3-Benzodioxole-5-carboxylic acid ethyl ester | Formation of acid chloride followed by esterification |
Derivatization Strategies for Structural Modification
The structural framework of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into functionalization of the aromatic ring system and alterations of the ester and propionate moieties.
Modifications of the Ester and Propionate Moieties
The ester and propionate groups are versatile handles for a variety of chemical transformations. The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid, 3-(1,3-benzodioxol-5-yl)propionic acid, which can then be converted to other esters or amides. The propionate side chain can also be a site for modification. For example, reactions at the α-carbon to the ester carbonyl could potentially be achieved through enolate chemistry, allowing for the introduction of various substituents. Furthermore, the ester can be reduced to the corresponding alcohol, 3-(1,3-benzodioxol-5-yl)propan-1-ol, which can then undergo further derivatization.
Investigation of Synthetic Impurities and By-product Formation
A thorough understanding of impurity profiles is crucial for ensuring the quality and purity of synthesized chemical compounds. This involves the identification of reaction intermediates and the characterization of organic impurities that may arise during the synthetic process.
Identification of Reaction Intermediates
In multi-step syntheses, the isolation and characterization of intermediates are key to understanding the reaction pathway and controlling the formation of the final product. In the synthesis of complex derivatives starting from 1,3-benzodioxole analogues, various intermediates have been identified. For example, in the synthesis of N-substituted dihydro-2,3-benzodiazepines, an (S)-α-methyl-1,3-benzodioxole-5-ethanol is a key chiral intermediate. google.com Subsequent steps can lead to the formation of other isolable intermediates such as hydrazones and hemiketals. google.com For instance, the reaction of a C5-hemiketal with a hydrazide derivative forms a hydrazone intermediate, which involves the opening of a benzopyran ring. google.com
Profiling of Organic Impurities in Synthetic Pathways
The synthesis of this compound and its analogues can lead to the formation of various organic impurities. These can arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials. For instance, in the synthesis of a complex derivative, an inseparable 1:1 mixture of isomers was identified, highlighting the potential for diastereomeric impurities when stereocenters are present. google.com The purification process, often involving column chromatography, is essential to remove these impurities. In the synthesis of 1,3-benzodioxole-5-carboxylic acid ethyl ester, the product was purified using silica (B1680970) gel column chromatography to obtain a white oil, which later solidified. chemicalbook.com The purity of the final compound is often assessed by techniques like HPLC. google.com
| Impurity Type | Potential Source | Analytical Technique |
| Isomeric mixtures | Reactions creating stereocenters | HPLC |
| Unreacted starting materials | Incomplete reaction | Chromatography (e.g., silica gel) |
| Side-reaction products | Non-specific reactions | Chromatography, Spectroscopy |
Advanced Analytical Characterization Techniques for Ethyl 1,3 Benzodioxole 5 Propionate
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of ethyl 1,3-benzodioxole-5-propionate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, ethyl propionate (B1217596), run in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, distinct peaks corresponding to the different proton environments are observed. hmdb.ca For this compound, specific chemical shifts would be expected for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the two methylene groups of the propionate chain, the protons on the aromatic ring, and the characteristic singlet for the methylenedioxy bridge protons. hmdb.cachemicalbook.comchemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the propionate side chain, the aromatic carbons, and the carbon of the methylenedioxy bridge. hmdb.calibretexts.org The chemical shifts of these carbons provide crucial information for structural confirmation. A predicted ¹³C NMR spectrum for the related ethyl propionate in D₂O shows peaks at specific chemical shifts corresponding to its carbon atoms. hmdb.ca
¹⁹F NMR for Fluorinated Analogues: While no direct information was found for fluorinated analogues of this compound in the search results, ¹⁹F NMR would be an essential technique for the characterization of such compounds. This method is highly sensitive to the presence and environment of fluorine atoms in a molecule, providing unique signals that would confirm the incorporation and position of fluorine.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (222.24 g/mol ). chemnet.comncats.io The fragmentation pattern would reveal characteristic fragments resulting from the loss of the ethoxy group, the propionate side chain, or parts of the benzodioxole ring system. nist.govmassbank.eunist.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This technique would confirm the molecular formula of this compound as C₁₂H₁₄O₄. chemnet.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key absorptions would include a strong C=O stretching vibration for the ester group, C-O stretching vibrations, aromatic C-H and C=C stretching vibrations, and the characteristic absorptions for the methylenedioxy group. nist.govchemicalbook.comnist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption maxima corresponding to the electronic transitions within the benzodioxole chromophore. The position and intensity of these absorptions are characteristic of the substituted benzene (B151609) ring system.
Chromatographic Analysis for Purity and Composition Assessment
Chromatographic techniques are essential for separating and identifying the components of a mixture, thereby assessing the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. jmchemsci.comjocpr.comphytojournal.com The gas chromatogram would show a peak corresponding to the retention time of the compound, and the mass spectrometer would provide its mass spectrum, confirming its identity. spectrabase.comresearchgate.net This method is also effective in identifying and quantifying any impurities present in the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of less volatile and thermally sensitive compounds. ekb.egnih.govmerckmillipore.comunimi.it For this compound, LC-MS can be used to determine its purity and to identify any non-volatile impurities or related substances. ekb.eg The liquid chromatogram would show a peak for the main compound, and the mass spectrometer would provide its molecular weight and fragmentation data for confirmation.
Data Tables
Table 1: Spectroscopic Data for this compound and Related Compounds
| Technique | Compound | Key Observations |
| ¹H NMR | Ethyl propionate | Signals for ethyl and propionyl groups. hmdb.cachemicalbook.comnih.gov |
| ¹³C NMR | Ethyl propionate | Signals for carbonyl, ethyl, and propionyl carbons. hmdb.canih.gov |
| MS | This compound | Molecular ion peak at m/z 222.24. chemnet.comncats.io |
| IR | Ethyl propionate | C=O stretch, C-O stretch. chemicalbook.comnist.govnist.gov |
Table 2: Chromatographic Data for the Analysis of this compound
| Technique | Application | Expected Result |
| GC-MS | Purity assessment and impurity profiling | A primary peak with a characteristic retention time and mass spectrum for the target compound. jocpr.comspectrabase.comresearchgate.net |
| LC-MS | Analysis of non-volatile components | A primary peak with a specific retention time and mass spectrum confirming the identity of the compound. nih.govunimi.itekb.eg |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of compounds like this compound. Given its chemical structure, a reverse-phase HPLC (RP-HPLC) method is highly suitable for its separation from impurities or related substances. sielc.com RP-HPLC is a powerful tool for separating various pharmaceuticals and can be adapted for different analytical needs, from purity testing to pharmacokinetic studies. sielc.commdpi.com
A typical RP-HPLC setup would involve a stationary phase, such as a C18 column or a specialized column with low silanol (B1196071) activity like Newcrom R1, and a mobile phase consisting of a mixture of an organic solvent and water. sielc.com The choice of mobile phase components, such as acetonitrile (B52724) or methanol mixed with water, allows for the precise tuning of the separation process. The addition of modifiers like formic acid or phosphoric acid to the mobile phase can improve peak shape and resolution, especially for applications coupled with Mass Spectrometry (MS). sielc.com
Detection of this compound can be achieved using several modalities. The presence of the 1,3-benzodioxole (B145889) ring system provides a chromophore, making it detectable by UV-Vis spectrophotometry. For higher sensitivity and selectivity, especially in complex matrices, Mass Spectrometry (MS) serves as a powerful detector, providing mass-to-charge ratio information that aids in definitive identification.
Table 1: Illustrative HPLC Parameters for Analysis of 1,3-Benzodioxole Derivatives
| Parameter | Description |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) or equivalent C18 |
| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier |
| Acid Modifier | Phosphoric acid (for standard UV detection) or Formic acid (for MS compatibility) sielc.com |
| Detection | UV-Vis Spectrophotometry, Mass Spectrometry (MS) |
| Application | Purity analysis, impurity isolation, pharmacokinetic studies sielc.com |
Pre- and Post-Column Derivatization Techniques for Enhanced Detection and Separation
Chemical derivatization is a strategy employed in chromatography to enhance the detectability of analytes or improve the selectivity of the separation. mdpi.com This can be done either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). researchgate.netacademicjournals.org The primary goal is often to introduce a chromophore or fluorophore into the analyte molecule, making it more responsive to UV-Vis or fluorescence detectors. researchgate.net
While this compound inherently possesses a UV-active chromophore, derivatization could still be utilized to significantly lower the limits of detection or quantification, which is crucial for trace analysis. mdpi.com
Pre-column Derivatization: In this approach, the analyte is chemically modified before being introduced into the HPLC system. This method offers flexibility in reaction conditions and allows for the removal of excess derivatizing reagent. researchgate.net For a compound like this compound, a potential pre-column derivatization strategy could involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This carboxylic acid could then be reacted with a fluorescent labeling agent, such as a substituted benzofuran (B130515) or a compound like 1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl-Cl), to yield a highly fluorescent derivative. researchgate.net
Post-column Derivatization: This technique involves adding a reagent to the column effluent after the analytical separation is complete. The reaction takes place in a reactor between the column and the detector. This is often preferred when the derivatives are unstable or when the derivatizing reagent would interfere with the chromatographic separation. academicjournals.org For instance, if a specific functional group on the 1,3-benzodioxole ring were targeted for derivatization, a post-column reaction could be designed using reagents that react specifically with that moiety.
Common derivatizing agents used in HPLC for UV-visible detection include 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) and phenyl isocyanate. researchgate.net For fluorescence detection, agents like o-phthalaldehyde (B127526) (OPA), fluorescamine, and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are frequently used. researchgate.net
Advanced Structural Characterization Methods (e.g., X-ray Crystallography for crystalline derivatives)
For an unambiguous determination of the three-dimensional molecular structure, X-ray crystallography is the definitive method, provided a suitable single crystal of the compound or a crystalline derivative can be obtained. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
This information is crucial for understanding the molecule's spatial arrangement, which influences its physical properties and interactions with other molecules.
Table 2: Crystallographic Data for Ethyl 3-(1,3-benzodioxol-5-yl)acrylate researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.420(2) Å, b = 7.673(3) Å, c = 10.590(4) Å |
| α = 75.534(5)°, β = 74.094(5)°, γ = 70.637(6)° | |
| Volume | 538.6 (3) ų |
| Z | 2 |
| Density (calculated) | 1.358 Mg m⁻³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 294 K |
Mechanistic Studies of Reactions Involving Ethyl 1,3 Benzodioxole 5 Propionate
Elucidation of Reaction Mechanisms in Chemical Synthesis
The synthesis of ethyl 1,3-benzodioxole-5-propionate typically proceeds via the esterification of 3-(1,3-benzodioxol-5-yl)propanoic acid with ethanol (B145695). The most common and well-understood mechanism for this transformation is the Fischer-Speier esterification, which is an acid-catalyzed nucleophilic acyl substitution. byjus.commasterorganicchemistry.commasterorganicchemistry.com The elucidation of this mechanism involves several key steps, beginning with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or tosic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com
The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, an oxonium ion. byjus.com Following this, a proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com The elimination of a water molecule from the tetrahedral intermediate leads to the formation of a protonated ester. In the final step, deprotonation of the protonated ester by a weak base (such as water or the alcohol) regenerates the acid catalyst and yields the final product, this compound. byjus.commasterorganicchemistry.com The entire process is reversible, and to drive the reaction towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. athabascau.ca
An alternative synthetic route involves the conversion of the carboxylic acid to an acid chloride, which is a more reactive acylating agent. frontiersin.orgnih.govchemicalbook.com In this mechanism, 3-(1,3-benzodioxol-5-yl)propanoic acid is first reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to form 3-(1,3-benzodioxol-5-yl)propanoyl chloride. chemicalbook.com This acid chloride is then subsequently reacted with ethanol in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl produced during the reaction. nih.gov The mechanism here is a direct nucleophilic acyl substitution where the highly electrophilic carbonyl carbon of the acid chloride is attacked by the ethanol nucleophile.
A summary of the key steps in the Fischer-Speier esterification is presented in the table below.
| Step | Description | Reactants | Intermediates | Products |
| 1 | Protonation of the carbonyl oxygen | 3-(1,3-benzodioxol-5-yl)propanoic acid, Acid catalyst (H⁺) | Protonated carboxylic acid | - |
| 2 | Nucleophilic attack by ethanol | Protonated carboxylic acid, Ethanol | Tetrahedral oxonium ion | - |
| 3 | Proton transfer | Tetrahedral oxonium ion | Activated complex | - |
| 4 | Elimination of water | Activated complex | Protonated ester, Water | - |
| 5 | Deprotonation | Protonated ester | - | This compound, Acid catalyst (H⁺) |
Investigation of Catalytic Cycles and Reaction Intermediates
The catalytic cycle of the acid-catalyzed esterification of 3-(1,3-benzodioxol-5-yl)propanoic acid begins with the protonation of the carboxylic acid by the catalyst (e.g., H₂SO₄), as detailed in the previous section. This initial step is crucial as the carboxylic acid itself is not sufficiently electrophilic to react with a weak nucleophile like ethanol. youtube.com The protonated carboxylic acid is a key reaction intermediate.
Following the formation of the tetrahedral intermediate, which is another critical, albeit transient, species, the catalyst is regenerated at the end of the reaction sequence through the deprotonation of the protonated ester. masterorganicchemistry.com This regeneration allows a substoichiometric amount of the acid catalyst to facilitate the conversion of a large amount of the reactants, which is the hallmark of a catalytic cycle.
Heterogeneous catalysts, such as polymer-supported sulfonic acids (e.g., Smopex-101 or Amberlyst-15), can also be employed for the esterification of propanoic acid derivatives. researchgate.netresearchgate.net The mechanism with these solid acid catalysts is believed to follow a Langmuir-Hinshelwood model or an Eley-Rideal model. In the Langmuir-Hinshelwood mechanism, both the carboxylic acid and the alcohol adsorb onto the active sites of the catalyst surface. The reaction then occurs between the adsorbed species. In the Eley-Rideal mechanism, one of the reactants (typically the carboxylic acid) adsorbs onto the catalyst surface and then reacts with the other reactant from the bulk liquid phase. researchgate.net The use of these heterogeneous catalysts simplifies the purification process as the catalyst can be easily filtered off from the reaction mixture.
The key intermediates in the acid-catalyzed esterification of 3-(1,3-benzodioxol-5-yl)propanoic acid are summarized in the following table.
| Intermediate | Description | Role in the Reaction Mechanism |
| Protonated Carboxylic Acid | The carboxylic acid with its carbonyl oxygen protonated. | Increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. |
| Tetrahedral Intermediate | A short-lived species with a central carbon atom bonded to four other atoms, formed after the nucleophilic attack of ethanol. | Central intermediate from which water is eliminated. |
| Protonated Ester | The final ester product with its carbonyl oxygen protonated. | The immediate precursor to the final product, which releases a proton to regenerate the catalyst. |
Mechanistic Pathways of Biodegradation and Biotransformation
The biodegradation and biotransformation of this compound are expected to proceed through pathways similar to those observed for other compounds containing the 1,3-benzodioxole (B145889) moiety, such as safrole and dillapiole. nih.govresearchgate.netnih.govebi.ac.uk The primary site of metabolic attack is often the benzodioxole ring and the side chain.
Microbial degradation, particularly by bacteria like Pseudomonas putida, is known to initiate via dioxygenase-catalyzed reactions. nih.govresearchgate.net For the benzodioxole ring, this involves the enzymatic introduction of two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. nih.gov This intermediate is then further oxidized by a dehydrogenase to the corresponding catechol. Subsequent cleavage of the catechol ring, either through ortho- or meta-cleavage pathways, breaks down the aromatic structure into aliphatic acids that can enter central metabolic cycles like the Krebs cycle. nih.govunesp.brresearchgate.net
Another key biotransformation pathway involves the cleavage of the methylenedioxy bridge of the benzodioxole ring. This is a common metabolic route for many compounds containing this group and is often mediated by cytochrome P450 monooxygenases. The mechanism is thought to involve the formation of a carbene intermediate, which is then hydrolyzed to a catechol. nih.gov
The ethyl propionate (B1217596) side chain is also susceptible to biodegradation. The ester linkage can be hydrolyzed by esterase enzymes to yield 3-(1,3-benzodioxol-5-yl)propanoic acid and ethanol. The resulting carboxylic acid can then undergo β-oxidation, a stepwise process that shortens the alkyl chain.
A proposed metabolic pathway for this compound is outlined below.
| Step | Transformation | Enzyme Class (putative) | Resulting Intermediate |
| 1a | Hydrolysis of the ester | Esterase | 3-(1,3-benzodioxol-5-yl)propanoic acid and Ethanol |
| 1b | Hydroxylation of the aromatic ring | Dioxygenase | Dihydrodiol derivative |
| 2a | β-oxidation of the propanoic acid side chain | Acyl-CoA synthetase, Acyl-CoA dehydrogenase | Shortened carboxylic acid derivatives |
| 2b | Dehydrogenation of the dihydrodiol | Dehydrogenase | Catechol derivative |
| 3 | Cleavage of the methylenedioxy bridge | Cytochrome P450 monooxygenase | Catechol derivative |
| 4 | Aromatic ring cleavage | Dioxygenase (intradiol or extradiol) | Aliphatic acids |
Photochemical and Thermal Degradation Mechanisms of Benzodioxole Systems
The photochemical and thermal degradation of this compound is influenced by the stability of the benzodioxole ring system. Studies on related benzodioxole derivatives and other aromatic compounds provide insight into the likely degradation mechanisms. rsc.orgrsc.org
Photochemical degradation is initiated by the absorption of UV light. For aromatic systems, this can lead to photo-Fries rearrangements or photo-oxidation. rsc.org In a photo-Fries rearrangement, the ester group could potentially migrate from the side chain to the aromatic ring. However, a more likely photochemical pathway for the benzodioxole moiety involves the homolytic cleavage of a C-H bond on the methylene (B1212753) bridge, leading to the formation of radical intermediates. These radicals can then react with oxygen to form peroxy radicals, initiating a chain reaction that can lead to the cleavage of the dioxole ring and the formation of various oxidation products. The presence of substituents on the phenyl ring can influence the reactivity of the system. rsc.org
Thermal degradation of compounds containing heterocyclic rings, such as isoxazolines, often involves the cleavage of the ring at elevated temperatures. researchgate.net For the benzodioxole system, thermal stress can lead to the cleavage of the ether linkages in the dioxole ring. The specific products would depend on the temperature and the presence of oxygen. In an inert atmosphere, pyrolysis would likely lead to the formation of various phenolic compounds and char. In the presence of oxygen, thermal oxidation would occur, leading to the formation of catechols, quinones, and eventually carbon oxides. The propionate side chain can also undergo thermal decomposition, potentially through decarboxylation or cleavage of the C-C bonds.
The following table summarizes potential degradation products of the benzodioxole system under photochemical and thermal stress.
| Degradation Type | Conditions | Potential Mechanism | Possible Products |
| Photochemical | UV irradiation, presence of oxygen | Radical formation, photo-oxidation | Hydroxylated derivatives, catechols, quinones, cleavage products of the dioxole ring |
| Thermal (Inert) | High temperature, absence of oxygen | Pyrolysis, ring cleavage | Phenolic compounds, char |
| Thermal (Oxidative) | High temperature, presence of oxygen | Thermal oxidation | Catechols, quinones, carbon oxides, water |
Structure Activity Relationship Sar Studies of Ethyl 1,3 Benzodioxole 5 Propionate Analogues
Influence of the 1,3-Benzodioxole (B145889) Moiety on Chemical and Biological Activities
The 1,3-benzodioxole moiety is a prominent feature in many natural and synthetic compounds and is fundamental to their activity. researchgate.netwikipedia.org This heterocyclic system is composed of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.com The two oxygen atoms in the dioxole ring increase the electron density of the aromatic system, making it an important component in organic synthesis that can facilitate substitution reactions. chemicalbook.com
Chemically, the 1,3-benzodioxole ring is characterized by high aromaticity, which enhances its stability. chemicalbook.com It serves as a crucial building block or intermediate in the synthesis of various pharmaceutical agents and agrochemicals. chemicalbook.comguidechem.com The presence of this moiety is reported to be a key factor for imparting or enhancing biological activity in molecules. researchgate.net
Biologically, the 1,3-benzodioxole group is associated with a wide spectrum of activities. It is a well-known inhibitor of cytochrome P-450 enzymes, an action that can lead to synergistic effects when combined with other substances, such as insecticides. chemicalbook.com Furthermore, the incorporation of this moiety into molecular structures has led to the development of compounds with diverse pharmacological properties, including:
Anticancer researchgate.netnajah.edu
Anti-inflammatory researchgate.netnajah.edu
Anticonvulsant researchgate.net
Antihypertensive researchgate.net
Antimicrobial researchgate.net
Antidiabetic nih.gov
The versatility of the 1,3-benzodioxole ring system makes it a privileged scaffold in medicinal chemistry, with research demonstrating its potential in developing treatments for a variety of conditions. researchgate.netsolubilityofthings.com
Impact of Propionate (B1217596) Chain Modifications on Reactivity and Selectivity
Modifications to the propionate side chain of ethyl 1,3-benzodioxole-5-propionate analogues can significantly alter their chemical reactivity and biological selectivity. The length, flexibility, and functional groups of this side chain are critical determinants of a molecule's interaction with biological targets.
For instance, studies on benzodioxole derivatives designed as cyclooxygenase (COX) inhibitors have shown that altering the ester group of the side chain directly impacts activity. nih.gov In a series of compounds, analogues with a terminal ester group (aryl acetates) were compared to those with a terminal carboxylic acid group (aryl acetic acids), which were synthesized via hydrolysis of the corresponding esters. nih.gov The results indicated that the nature of this terminal group influences the inhibitory potency against both COX-1 and COX-2 enzymes. nih.gov Generally, the ester-containing compounds showed better COX inhibitory activity than their carboxylic acid counterparts. nih.gov
| Compound | Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|---|
| 3b (Ester) | Ortho-iodo ester | 1.12 | 1.30 | 0.862 |
| 4b (Acid) | Ortho-iodo acid | 4.25 | 6.23 | 0.682 |
| 3d (Ester) | Ortho-bromo ester | 2.36 | 2.73 | 0.864 |
| 4d (Acid) | Ortho-bromo acid | 33.70 | 18.63 | 1.809 |
Data sourced from a study on benzodioxole derivatives as COX inhibitors. nih.gov
Furthermore, research on diphenylamine-based retinoids illustrates how the flexibility of a side chain containing a carboxylic acid can dictate biological function. nih.gov In that study, cinnamic acid derivatives, which have a more rigid side chain, acted as retinoid agonists. In contrast, phenylpropionic acid derivatives, featuring a more flexible side chain similar to the propionate chain, exhibited synergistic activities, highlighting that subtle changes in the side chain's structure can lead to profound differences in biological outcomes. nih.gov
Stereochemical Aspects and Enantioselectivity in Analogous Compounds
Stereochemistry plays a pivotal role in the biological activity of many benzodioxole derivatives. The introduction of chiral centers can result in enantiomers that exhibit different pharmacological and toxicological profiles. Although specific enantioselectivity studies on this compound are not widely documented, the importance of stereochemistry is well-established in analogous compounds.
For example, in the development of a novel class of endothelin-A (ET(A)) receptor antagonists based on a 2H-chromene skeleton, the stereochemistry was found to be essential for potent activity. SAR studies revealed that the (R)-configuration of the 2H-chromene skeleton was a crucial structural requirement for high binding affinity to the ET(A) receptor. researchgate.net
Similarly, the synthesis of chiral spiro[1,3-benzodioxole-methanocyclooct[b]indole], a complex polycyclic structure, required careful control of stereochemistry. nih.gov The absolute configuration of the final product was unequivocally proven through enantiospecific synthesis, underscoring the necessity of precise stereochemical control to achieve the desired molecular architecture and, consequently, biological function. nih.gov These examples demonstrate that for bioactive benzodioxole derivatives, the specific three-dimensional arrangement of atoms is often as critical as the molecular formula itself.
SAR in Biologically Active Benzodioxole Derivatives (e.g., auxin agonists, receptor antagonists)
The 1,3-benzodioxole scaffold is a key component in various biologically active agents, and SAR studies have been instrumental in optimizing their activity.
Auxin Agonists
A series of N-(benzo[d] chemicalbook.comsolubilityofthings.comdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized as potent auxin receptor agonists to promote plant root growth. frontiersin.org In this series, the N-(benzo[d] chemicalbook.comsolubilityofthings.comdioxol-5-yl) portion of the molecule was kept constant while substitutions were made on the benzyl ring to explore the SAR. The lead compound, K-10, demonstrated excellent root growth-promoting activity, significantly exceeding that of the natural auxin NAA (1-naphthylacetic acid). nih.govresearchgate.net The study showed that the type and position of substituents on the benzyl ring had a marked effect on biological activity.
| Compound | Substitution (R) on Benzyl Ring | Relative Root Length Promotion (%) vs. Control |
|---|---|---|
| K-1 | 2-F | 125 |
| K-4 | 2-Cl | 130 |
| K-7 | 3-Cl | 145 |
| K-10 | 4-Cl | 155 |
| K-13 | 2,4-diCl | 140 |
| NAA (Control) | N/A | 135 |
Data adapted from a study on 1,3-benzodioxole derivatives as auxin receptor agonists. frontiersin.org
Receptor Antagonists
The 1,3-benzodioxole moiety has also been identified as a critical structural feature for a novel series of selective endothelin-A (ET(A)) receptor antagonists. researchgate.net A lead compound, 2-(benzo chemicalbook.comsolubilityofthings.comdioxol-5-yl)-2H-chromene-3-carboxylic acid, was discovered and subsequently modified to investigate the SAR. The study concluded that the m,p-methylenedioxyphenyl group at the 2-position of the chromene skeleton was one of the essential structural requirements for potent and selective ET(A) receptor binding affinity. researchgate.net This finding highlights the direct contribution of the benzodioxole ring to the specific molecular recognition at the receptor binding site.
Biological and Biochemical Transformations of Ethyl 1,3 Benzodioxole 5 Propionate and Analogues
Enzymatic Biotransformations and Metabolic Pathways
The 1,3-benzodioxole (B145889) ring system is susceptible to a variety of enzymatic modifications, including degradation by microorganisms, oxidation by peroxygenases, and hydrolysis of its ester side chains.
Microbial Degradation and Defluorination Pathways of Related Compounds (e.g., Pseudomonas putida F1 on difluorobenzodioxoles)
The bacterium Pseudomonas putida F1 has demonstrated a remarkable ability to degrade and defluorinate related benzodioxole compounds, specifically 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD). nih.govnih.gov This process is initiated by toluene (B28343) dioxygenase, an enzyme that oxidizes DFBD to DFBD-4,5-dihydrodiol. nih.govnih.gov This dihydrodiol intermediate can then undergo further oxidation to 4,5-dihydroxy-DFBD, catalyzed by dihydrodiol dehydrogenase from the same bacterium. nih.govnih.gov
A key step in the degradation is the decomposition of DFBD-4,5-dihydrodiol, which leads to the release of fluoride (B91410) ions and the formation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene). nih.govnih.gov This transformation is responsible for the observed darkening of the culture medium. nih.govnih.gov The initial rate of defluorination of DFBD by P. putida F1 is notably high, reaching 2,100 nmol/h per mg of cellular protein. nih.govnih.gov The broad substrate specificity of toluene dioxygenase and similar enzymes found in numerous other bacterial species suggests that this degradation pathway may be a widespread mechanism for the environmental breakdown of DFBD-containing compounds. nih.govnih.gov
It is important to note that while Pseudomonas putida can metabolize benzothiazole (B30560) derivatives, the specific enzymes involved, such as naphthalene (B1677914) dioxygenase, may differ from those used for DFBD. nih.gov The metabolism of benzoate (B1203000) in Pseudomonas putida KT2440 proceeds through the β-ketoadipate pathway, highlighting the diverse metabolic capabilities of this bacterial genus for aromatic compounds. nih.gov
Table 1: Microbial Degradation of 2,2-Difluoro-1,3-benzodioxole (DFBD) by Pseudomonas putida F1
Click to view table
| Step | Enzyme | Substrate | Product | Key Observation |
| 1 | Toluene Dioxygenase | 2,2-Difluoro-1,3-benzodioxole (DFBD) | DFBD-4,5-dihydrodiol | Initial oxidation of the aromatic ring. nih.govnih.gov |
| 2 | Dihydrodiol Dehydrogenase | DFBD-4,5-dihydrodiol | 4,5-Dihydroxy-DFBD | Further oxidation of the dihydrodiol. nih.govnih.gov |
| 3 | Spontaneous Decomposition | DFBD-4,5-dihydrodiol | Fluoride ions, Pyrogallol | Release of fluoride and formation of a colored product. nih.govnih.gov |
Peroxygenase-Mediated Oxidations of Related Substrates
Fungal unspecific peroxygenases (UPOs) are versatile biocatalysts that can hydroxylate and epoxidize a wide array of organic compounds, including aromatic rings. dntb.gov.uaresearchgate.net These enzymes utilize hydrogen peroxide to introduce oxygen into unactivated carbon-hydrogen bonds. nih.gov For instance, the peroxygenase from Agrocybe aegerita can oxidize benzene (B151609) to phenol (B47542) via a benzene oxide intermediate. nih.gov Given the structural similarity, it is plausible that the 1,3-benzodioxole ring of ethyl 1,3-benzodioxole-5-propionate could be a substrate for such peroxygenases, leading to hydroxylated derivatives. The reaction conditions, such as the presence of water-miscible co-solvents like acetonitrile (B52724), can significantly enhance the activity of these enzymes towards hydrophobic substrates. frontiersin.org
Esterase-Mediated Hydrolysis of Propionate (B1217596) Esters
The ethyl propionate side chain of the title compound is susceptible to hydrolysis by esterases, enzymes that cleave ester bonds. The rate of this hydrolysis is influenced by the chemical environment, including the nature of the substituents on the ester. ias.ac.in Studies on the hydrolysis of various esters have shown that both electronic and steric factors of the alkyl and acyl groups affect the reaction kinetics. ias.ac.inresearchgate.netchemrxiv.org In general, the hydrolysis of esters can be catalyzed by various tissues and enzymes, with the rate depending on the chain length of the carboxylic acid and the structure of the alcohol moiety. nih.gov Bio-imprinting techniques, where lipases are pre-treated with carboxylic acids, have been shown to enhance the rate of esterification, a principle that could be reversed for hydrolysis. researchgate.net The enzymatic cleavage of the ethyl ester would yield 1,3-benzodioxole-5-propionic acid and ethanol (B145695).
Roles in Plant Biology: Auxin Agonist Mechanisms of Action for 1,3-Benzodioxole Derivatives
Certain derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists, playing a significant role in plant growth and development. researchgate.netfrontiersin.orgnih.gov Auxins are a class of plant hormones that regulate various processes, including root formation. nih.gov
A series of N-(benzo[d] nih.govfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized, with a compound designated as K-10 showing remarkable promotion of root growth in both Arabidopsis thaliana and Oryza sativa (rice). researchgate.netfrontiersin.orgnih.gov This effect is achieved through the enhancement of root-related signaling pathways. researchgate.netfrontiersin.org
The mechanism of action involves the interaction of these benzodioxole derivatives with the auxin receptor TIR1 (Transport Inhibitor Response 1). researchgate.netfrontiersin.orgnih.gov Molecular docking studies have revealed that K-10 exhibits a stronger binding affinity for TIR1 than the natural auxin, indole-3-acetic acid (IAA), and the synthetic auxin, 1-naphthylacetic acid (NAA). researchgate.netfrontiersin.orgnih.gov By binding to TIR1, these compounds mimic the action of natural auxins, leading to the activation of downstream genes that promote root growth and the downregulation of genes that inhibit it. researchgate.netfrontiersin.orgnih.gov Transcriptome analysis has confirmed that K-10 induces a transcriptional response similar to that of auxin. researchgate.netfrontiersin.orgnih.gov
Table 2: Auxin-like Activity of 1,3-Benzodioxole Derivative K-10
Click to view table
| Feature | Observation | Implication |
| Plant Species | Arabidopsis thaliana, Oryza sativa | Broad applicability in both dicot and monocot plants. researchgate.netfrontiersin.orgnih.gov |
| Biological Effect | Promotes root growth | Potential for agricultural applications to enhance crop production. researchgate.netfrontiersin.org |
| Molecular Target | TIR1 auxin receptor | Acts as a true auxin agonist. researchgate.netfrontiersin.orgnih.gov |
| Binding Affinity | Stronger than NAA | High potency as a synthetic auxin. researchgate.netfrontiersin.orgnih.gov |
| Gene Expression | Induces auxin-responsive genes | Mimics the natural auxin signaling pathway. researchgate.netfrontiersin.orgnih.gov |
Receptor Interaction Studies of 1,3-Benzodioxole Scaffolds (e.g., P2X receptors)
The 1,3-benzodioxole scaffold is also a key structural feature in compounds that interact with purinergic P2X receptors. These receptors are ATP-gated ion channels involved in various physiological processes, including neurotransmission and inflammation. elifesciences.org Several P2X receptor antagonists, which block the activity of these channels, contain the 1,3-benzodioxole moiety. ebi.ac.uk For example, dioxotriazine derivatives incorporating this scaffold have been identified as potent P2X receptor antagonists. ebi.ac.uk The development of selective antagonists for different P2X receptor subtypes is an active area of research for the treatment of chronic pain and cough. ebi.ac.ukmedchemexpress.com The interaction of these compounds with the receptor is often allosteric, meaning they bind to a site other than the ATP binding site to modulate receptor function. nih.gov
Antimicrobial Activities of 1,3-Benzodioxole System Compounds
Compounds containing the 1,3-benzodioxole system have demonstrated a broad spectrum of antimicrobial activities. nih.govresearchgate.net This includes activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netresearchgate.net For instance, certain peptidyl derivatives of 1,3-benzodioxole have shown the ability to inhibit the growth of Bacillus subtilis. nih.gov
Furthermore, some 1,3-benzodioxole derivatives have been reported to possess activity against various human tumor cell lines. chemicalbook.com In the context of plant pathogens, γ-lactam derivatives containing a 1,3-benzodioxole unit have exhibited antifungal activity against crop-threatening fungi such as Alternaria tenuis Nees, Gloeosporium theae-sinensis, and Fusarium graminearum. chemicalbook.com The mechanism of antibacterial action for some Schiff base derivatives of 1,3-benzodioxole is thought to involve the inhibition of the bacterial enzyme FabH. researchgate.net
Table 3: List of Compounds Mentioned
Environmental Fate and Transformation of Ethyl 1,3 Benzodioxole 5 Propionate
Environmental Distribution and Pathways
There is currently no available monitoring data to describe the distribution of Ethyl 1,3-benzodioxole-5-propionate in various environmental compartments such as water, soil, sediment, or air. Consequently, its transport pathways and potential for accumulation in specific environmental sinks remain uncharacterized.
Abiotic Degradation Processes in Environmental Compartments (e.g., hydrolysis, photolysis)
Specific studies on the abiotic degradation of this compound through processes like hydrolysis or photolysis are not found in the reviewed literature. As an ester, it can be anticipated that this compound may undergo hydrolysis, particularly under conditions of extreme pH, to yield 1,3-benzodioxole-5-propionic acid and ethanol (B145695). However, the rate of this reaction under environmentally relevant conditions has not been experimentally determined. Similarly, the potential for photolytic degradation by sunlight has not been investigated.
Biotic Degradation Processes in Environmental Matrices
No studies were identified that specifically investigate the biodegradation of this compound by microorganisms in environmental matrices such as soil or water. The susceptibility of the 1,3-benzodioxole (B145889) moiety and the ethyl propionate (B1217596) side chain to microbial attack is unknown for this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to determine the relationship between the molecular structure of 1,3-benzodioxole (B145889) derivatives and their reactivity. researchgate.net Methods such as Density Functional Theory (DFT) are used to calculate electronic properties that govern how the molecule interacts with other chemical species. Key descriptors include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). E-HOMO is related to the molecule's ability to donate electrons, while E-LUMO indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability.
Other calculated parameters, such as dipole moment, electronegativity, and global hardness, provide further information on the molecule's reactivity and interaction with its environment. For instance, identifying the atom with the most negative partial charge can help determine the most likely site for protonation, a key step in many chemical reactions.
Table 1: Representative Quantum Chemical Descriptors| Property | Significance |
|---|---|
| E-HOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| E-LUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | Indicates chemical stability and reactivity. A larger gap implies higher stability. |
| Dipole Moment (Debye) | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Global Hardness (η) | Resistance to change in electron distribution or charge transfer. |
Molecular Dynamics Simulations (e.g., for degradation processes)
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can model its behavior in various environments, such as its interaction with water or its potential degradation mechanisms. These simulations can reveal how the molecule changes its conformation, diffuses through a medium, and interacts with other molecules, such as reactive oxygen species or enzymes that could initiate degradation.
A typical MD simulation involves defining a system (e.g., one molecule of this compound in a box of water molecules), applying a force field to describe the interactions between atoms, and solving Newton's equations of motion. This allows researchers to observe the molecule's trajectory and analyze properties like conformational stability and interaction energies, which can help predict how chemical damage, such as bond scission, might occur.
Table 2: Typical Parameters for a Molecular Dynamics Simulation| Parameter | Example Value/Setting | Purpose |
|---|---|---|
| Force Field | CHARMM, GROMOS | Defines the potential energy function for all atoms in the system. |
| Simulation Box | Cubic, 80 Å x 80 Å x 80 Å | Contains the molecule(s) of interest and the solvent. |
| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate physiological or environmental conditions. |
| Pressure | 1 bar | Maintained using a barostat (e.g., Parrinello-Rahman) to simulate constant pressure conditions. |
| Simulation Time | 100 nanoseconds | The duration over which the system's dynamics are observed. |
Molecular Docking and Binding Affinity Predictions for Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for this compound are not widely published, the 1,3-benzodioxole scaffold is present in many compounds studied for biological activity. tandfonline.comresearchgate.net Derivatives have been investigated as potential inhibitors for various protein targets. tandfonline.comnih.gov
Docking studies on related 1,3-benzodioxole compounds have explored their binding to targets such as tubulin (implicated in cancer), the HER-2 protein kinase (another cancer target), and the plant auxin receptor TIR1. tandfonline.comnih.govresearchgate.netnih.govfrontiersin.org The process involves placing the ligand (the small molecule) into the binding site of the target protein and using a scoring function to estimate the binding affinity, typically expressed as a binding energy (in kcal/mol). A lower binding energy suggests a more stable interaction. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's active site. tandfonline.com
Table 3: Representative Molecular Docking Results| Parameter | Hypothetical Value | Interpretation |
|---|---|---|
| Target Protein | Tubulin (PDB ID: 1TUB) | A known target for anticancer agents containing the 1,3-benzodioxole moiety. tandfonline.com |
| Binding Energy (kcal/mol) | -7.5 | A negative value indicating a favorable binding interaction. |
| Interacting Residues | PRO-162, MET-166, HIS-406 | Specific amino acids in the binding pocket that form key contacts with the ligand. tandfonline.com |
| Interaction Types | Hydrogen Bond, Hydrophobic | The nature of the chemical forces stabilizing the ligand-protein complex. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model entire chemical reactions, providing a detailed map of the energy landscape from reactants to products. This is particularly useful for understanding potential synthesis or degradation mechanisms of this compound. A common degradation pathway for an ester is hydrolysis, which could be modeled computationally.
Reaction pathway modeling involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Functionals like M05-2X are often used for their accuracy in calculating thermochemical kinetics and reaction barrier heights. acs.org By mapping this pathway, researchers can understand the feasibility of a reaction under certain conditions and identify potential intermediates.
Table 4: Modeled Parameters for a Hypothetical Reaction Pathway (Ester Hydrolysis)| Parameter | Description |
|---|---|
| Reactants | This compound + H₂O |
| Products | 1,3-Benzodioxole-5-propionic acid + Ethanol (B145695) |
| Transition State (TS) Geometry | The specific atomic arrangement at the peak of the energy barrier. |
| Activation Energy (Ea) | The energy required to reach the transition state, determining the reaction rate. |
| Reaction Energy (ΔE) | The net energy difference between products and reactants (exothermic or endothermic). |
Predictive Modeling for Environmental Fate and Transformations
Predictive models use the chemical structure of a compound to estimate its environmental fate and potential toxicity. These in silico tools are valuable for screening new chemicals for potential environmental risks. Using the SMILES (Simplified Molecular Input Line Entry System) code for this compound, various properties can be predicted.
Models like BiodegPred can forecast whether a compound is likely to be biodegradable or persistent in the environment. Other models can predict ecotoxicity, mutagenicity (e.g., Ames test), and key physicochemical properties like the acid dissociation constant (pKa), which influences a compound's behavior in different environmental compartments. acs.org These predictions are based on large datasets of experimentally determined properties and help prioritize compounds for further testing.
Table 5: Predictive Modeling for Environmental Properties| Input | Predicted Property | Potential Outcome |
|---|---|---|
| Chemical Structure (SMILES) | Biodegradability | Biodegradable / Persistent |
| Mammalian Toxicity | Toxic / Non-toxic | |
| Ames Mutagenicity | Mutagenic / Non-mutagenic | |
| pKa | Acid Dissociation Constant | Predicted value influencing solubility and transport in water. |
Applications in Chemical Research and Development
Role as a Synthetic Intermediate or Building Block in Organic Chemistry
Ethyl 1,3-benzodioxole-5-propionate serves as a valuable building block in organic synthesis. Its structure is composed of two key parts: the 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) ring and the ethyl propionate (B1217596) side chain.
The 1,3-benzodioxole moiety is a common structural feature in a wide range of natural products and synthetic compounds, including pharmaceuticals and agrochemicals. This ring system can be a precursor to various substituted catechols. The propionate side chain offers multiple points for chemical modification. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with nucleophiles like Grignard reagents. The alpha- and beta-carbons of the propionate chain can also participate in various reactions, such as enolate chemistry.
For instance, compounds with the 1,3-benzodioxole core are utilized in the synthesis of complex molecules like certain benzodiazepine (B76468) derivatives, which have applications as receptor antagonists. google.com While not directly using this compound, these syntheses highlight the importance of the benzodioxole scaffold, which can be elaborated from intermediates like (S)-α-Methyl-1,3-benzodioxole-5-ethanol. google.com This suggests that this compound could be a starting material for similar multi-step synthetic sequences.
Use as a Protective Group in Synthetic Organic Chemistry
While this compound itself is not employed as a reagent to protect a functional group, the 1,3-benzodioxole group inherent in its structure is a classic example of a protecting group for a catechol (a 1,2-dihydroxybenzene). uh.edu
In a multi-step synthesis, it is often necessary to mask reactive functional groups to prevent them from reacting under certain conditions. organic-chemistry.org The methylenedioxy bridge of the benzodioxole ring is formed by reacting a catechol with a dihalomethane or a related methylene-donating reagent. This acetal (B89532) linkage is generally stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, effectively protecting the two hydroxyl groups. The protection can be removed under specific acidic conditions to regenerate the catechol. Therefore, any synthesis that utilizes this compound inherently carries this protected catechol functionality, which can be unveiled at a later synthetic stage if desired.
Applications in Photopolymerization Initiation
There is no readily available scientific literature that documents the use of this compound as a photopolymerization initiator. Photopolymerization initiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate a polymerization reaction. While various organic molecules can function as photoinitiators, the specific structure of this compound does not align with common classes of known photoinitiators.
Design and Synthesis of Chemically-Related Bioactive Scaffolds
The 1,3-benzodioxole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This structural motif is present in natural products and synthetic drugs with diverse pharmacological activities. wikipedia.orgsciencemadness.org
This compound represents a viable starting material for the design and synthesis of novel bioactive scaffolds. nih.govmdpi.com By modifying the ethyl propionate side chain, a library of new compounds can be generated. For example:
Hydrolysis of the ester to the carboxylic acid, followed by amide coupling with various amines, can produce a range of amides.
Reduction of the ester can yield the corresponding propanol (B110389) derivative, which can be further functionalized.
The aromatic ring of the benzodioxole can undergo electrophilic substitution reactions, allowing for the introduction of further substituents, although the directing effects of the existing groups must be considered.
This approach allows chemists to systematically alter the structure of the parent compound to explore structure-activity relationships (SAR) and develop new molecules with desired biological properties, potentially for applications in drug discovery or agricultural science. mdpi.com The synthesis of N-substituted dihydro-2,3 benzodiazepines from benzodioxole-containing intermediates for use as AMPA receptor antagonists is a prime example of developing bioactive scaffolds from this core structure. google.com
Q & A
Q. What are the established synthetic protocols for Ethyl 1,3-benzodioxole-5-propionate, and how can reaction parameters be systematically optimized?
Methodological Answer: Key routes involve condensation of homopropargyl alcohols or propargylation of alkynes under basic conditions. Optimize yield by varying reaction time (6–15 hours), solvent polarity (ethanol vs. DMF), and temperature. Monitor via TLC and characterize intermediates using NMR. For example, refluxing in ethanol with KOH achieved 75% yield in analogous benzoxazole syntheses .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Combine / NMR for functional groups, FT-IR for carbonyl (C=O) and benzodioxole (C-O-C) stretches, and GC-MS for purity. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation, as demonstrated for homopropargyl alcohol analogs .
Q. How should researchers determine physicochemical properties like logP and vapor pressure for this compound?
Methodological Answer: Use reversed-phase HPLC with a C18 column for logP. Calculate vapor pressure via GC retention time correlation or static vapor pressure balance. Validate computational predictions (e.g., EPI Suite) against experimental data. NIST-reported values for similar 1,3-benzodioxoles serve as benchmarks .
Q. What experimental designs assess the hydrolytic stability of this compound under varying pH?
Methodological Answer: Incubate the compound in pH 1–13 buffers at 37°C. Sample aliquots at 0/24/48 hours and quantify degradation via HPLC-UV. Use Arrhenius plots for shelf-life extrapolation. Isolate degradation products via preparative TLC and characterize via MS/MS .
Advanced Research Questions
Q. How can DFT calculations elucidate the electronic structure and reactivity of this compound?
Methodological Answer: Optimize geometry at B3LYP/6-311+G(d,p). Calculate HOMO/LUMO orbitals to predict reactive sites. Validate models by comparing theoretical and experimental IR spectra. Simulate transition states for mechanistic insights, as done for propargylated benzodioxoles .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer: Reassess purity via DSC and elemental analysis. Use X-ray crystallography for absolute configuration or 2D NMR (COSY/HSQC) for connectivity. Cross-validate DFT-predicted shifts with experimental values (±3 ppm tolerance) .
Q. How to design comparative studies evaluating bioactivity against structural analogs?
Methodological Answer: Create a congeneric series with varied substituents. Use standardized enzyme inhibition/microbial assays with triplicate measurements. Apply QSAR models correlating logP/molar refractivity with activity. Validate via ANOVA .
Q. What advanced MS techniques identify trace degradation products in environmental matrices?
Methodological Answer: Use LC-QTOF-MS in full-scan mode (m/z 50–1000) with ionization switching. Apply isotopic pattern matching and MS/MS library searches. For non-target screening, use molecular networking based on spectral similarity .
Q. How to reconcile conflicting thermal decomposition pathways in inert vs. oxidative atmospheres?
Methodological Answer: Perform TG-DSC-MS under N₂/O₂. Identify evolved gases via real-time MS. Use fast pyrolysis-GC/MS for intermediates. Apply Flynn-Wall-Ozawa kinetic analysis and cross-reference with DFT-computed bond energies .
Q. What methodologies enable chiral resolution and absolute configuration determination?
Methodological Answer: Use chiral HPLC (e.g., Chiralpak IA) with hexane/ethanol. For absolute configuration, synthesize diastereomers with (R)-Mosher’s acid and analyze via NMR. Solve crystal structures using Cu Kα radiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
